![molecular formula C17H22N2O2 B1249774 (E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1249774.png)
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide is a member of the 1-aminopyrrolizidine alkaloids family, known for its interesting biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of absouline involves several steps, starting with the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to tert-butyl 5-benzyloxypent-2-enoate. This is followed by enolate oxidation to give an α-hydroxy-β-amino ester. The amino and hydroxyl functionalities are then exchanged via the intermediacy of the corresponding aziridinium ion to give an α-amino-β-hydroxy ester. Subsequent transformations yield a 3-hydroxyprolinal derivative, which is converted to the corresponding N-tert-butylsulfinylimine. A Mannich-type reaction with the enolate derived from O-Boc protected methyl glycolate forms the remaining stereogenic centers for the targets .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of absouline include lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, tert-butyl 5-benzyloxypent-2-enoate, and O-Boc protected methyl glycolate. Reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield .
Major Products Formed
Scientific Research Applications
Mechanism of Action
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide exerts its effects by interacting with specific molecular targets and pathways. One of its known mechanisms involves acting as an antagonist for 5-HT4 serotonin receptors, which play a crucial role in various physiological processes. The compound’s interaction with these receptors can modulate cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide is structurally similar to other 1-aminopyrrolizidine alkaloids, such as loline and isoabsouline. These compounds share the core 1-aminopyrrolizidine structure but differ in their specific substituents and stereochemistry .
Uniqueness
What sets absouline apart from its analogues is its specific configuration and the presence of unique functional groups that confer distinct biological activities. For example, the synthetic analogue SC-531162 has been established as a potent and selective antagonist for 5-HT4 serotonin receptors, highlighting the importance of absouline’s structure in its biological function .
This compound’s unique properties and potential applications make it a compound of significant interest in various scientific fields. Its synthesis, reactivity, and biological activity continue to be areas of active research, promising new insights and applications in the future.
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H22N2O2/c1-21-14-7-4-13(5-8-14)6-9-17(20)18-15-10-12-19-11-2-3-16(15)19/h4-9,15-16H,2-3,10-12H2,1H3,(H,18,20)/b9-6+/t15-,16?/m1/s1 |
InChI Key |
SBFIICJNXKHXND-MOGIRITDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N[C@@H]2CCN3C2CCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCN3C2CCC3 |
Synonyms |
absouline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B1249693.png)
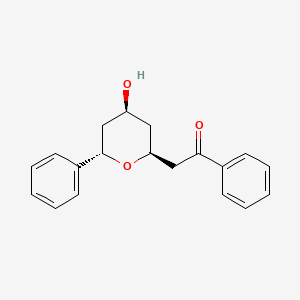

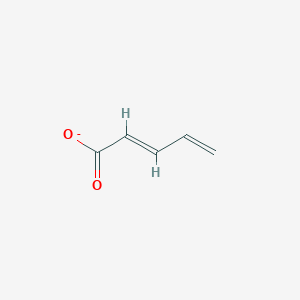

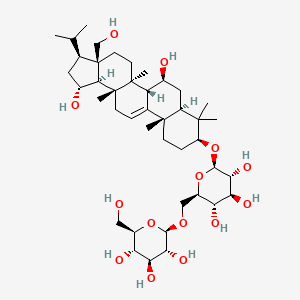

![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)

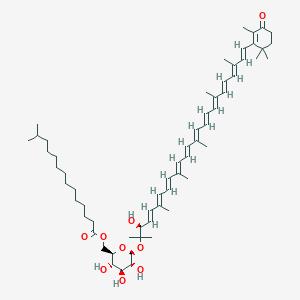

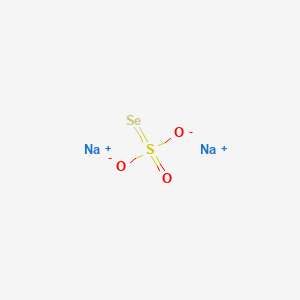
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)
